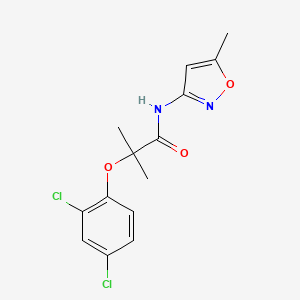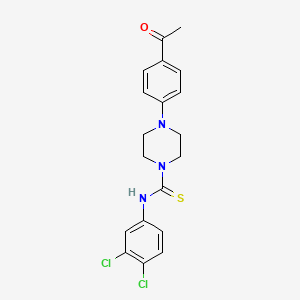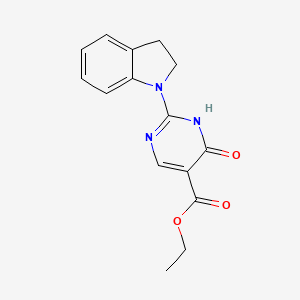![molecular formula C20H15F3N4O2S2 B4779380 N-{5-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide](/img/structure/B4779380.png)
N-{5-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide
Descripción general
Descripción
This compound contains several functional groups including an amide group (-CONH2), a thiadiazole group, and a trifluoromethyl group (-CF3). These groups are common in many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The compound contains a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. It also contains a trifluoromethyl group, which is known for its potent electron-withdrawing properties .Aplicaciones Científicas De Investigación
DNA-Groove Binding Agents
The compound has been identified as a potential DNA-groove binding agent . It can selectively bind to the minor groove of DNA, which is crucial for designing new therapeutics that target specific DNA sequences . This application is particularly relevant in the development of anti-cancer drugs , where the compound could be used to interfere with the DNA replication process in cancer cells.
Organofluorine Chemistry
In the realm of organofluorine chemistry , compounds like this one are significant due to their potent electron-withdrawing properties and considerable hydrophobic surface area . This makes them valuable in the synthesis of pharmaceuticals and agrochemicals, where the introduction of a trifluoromethyl group can enhance the biological activity and metabolic stability of the molecules.
Tumor-Related Afflictions
The compound’s ability to target tumor cell DNA with minor groove-binding small molecules has shown effectiveness in combating tumor-related afflictions . This application is promising for the development of new chemotherapeutic agents that can bind to tumor DNA and disrupt its function.
Molecular Modeling Tools
The compound has been used in conjunction with molecular modeling tools to screen for its ability to bind with DNA duplexes . This application is essential in the preclinical stage of drug development, where computational models can predict the binding affinity and specificity of potential drug candidates.
DNA Sensing and Interaction Mechanisms
Research has deployed the compound as a probe for DNA sensing and interaction mechanisms . Spectral techniques have been utilized to study its interaction with calf thymus DNA at physiological temperatures, providing insights into the compound’s binding affinity and the nature of its interaction with DNA .
Sustainable Chemical Synthesis
The compound’s synthesis protocol highlights sustainable chemical synthesis practices, featuring facile scalability and excellent atom economy through easily available starting reactants . This approach aligns with the growing emphasis on green chemistry principles in scientific research.
Mecanismo De Acción
Target of Action
The primary target of this compound is DNA , specifically the minor groove of the DNA duplex . This interaction with DNA is significant as it can influence gene expression and cellular function.
Mode of Action
The compound demonstrates a strong binding affinity with double-helical DNA, particularly within the minor groove . This interaction results in the formation of a stable complex through static quenching . The compound’s ability to bind to the DNA minor groove can interfere with the normal functioning of DNA, potentially affecting gene expression and cellular processes.
Result of Action
The compound’s interaction with DNA can have significant molecular and cellular effects. By binding to the minor groove of DNA, it can potentially interfere with normal cellular processes such as gene expression and DNA replication . This could lead to changes in cellular function and potentially have therapeutic implications.
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its ability to interact with its target. In the case of this compound, it was found to interact with calf thymus DNA at a physiological temperature of 37 °C . .
Propiedades
IUPAC Name |
(E)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S2/c21-20(22,23)14-8-4-5-9-15(14)24-17(29)12-30-19-27-26-18(31-19)25-16(28)11-10-13-6-2-1-3-7-13/h1-11H,12H2,(H,24,29)(H,25,26,28)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJQEWBTLBYVTQ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B4779297.png)
![N-{3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B4779311.png)
![4-benzyl-1-[(5-bromo-2-thienyl)carbonyl]piperidine](/img/structure/B4779325.png)
![ethyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-5-{[(2-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4779341.png)
![N-(3,5-dichlorophenyl)-2-{[4-propyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4779349.png)



![8-(2-methoxyethyl)-1,7-dimethyl-3-[2-(4-morpholinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4779363.png)
![methyl 6-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4779365.png)
![1-[(4-sec-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B4779368.png)
![ethyl [(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio]acetate](/img/structure/B4779369.png)
![5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4779371.png)
![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4779377.png)